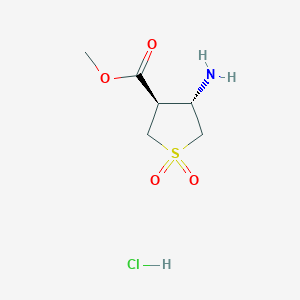![molecular formula C8H7N3O B2728937 1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one CAS No. 1521986-79-7](/img/structure/B2728937.png)
1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine coreThe imidazo[1,2-a]pyrimidine scaffold is known for its biological activity and has been explored for the development of various therapeutic agents .
Mecanismo De Acción
Target of Action
Imidazo[1,2-a]pyridine derivatives, which share a similar structure, have been utilized in the development of covalent inhibitors, such as kras g12c inhibitors .
Mode of Action
It’s known that cyclization starts with deprotonation by base on an intermediate and following a series of intramolecular rearrangements result in the formation of the aromatic intermediate .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Result of Action
A compound with a similar structure was found to be a potent anticancer agent for kras g12c-mutated nci-h358 cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions. This reaction typically proceeds via the formation of an intermediate imidazo[1,2-a]pyrimidine, which is then oxidized to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs multicomponent reactions and tandem reactions to streamline the synthesis process. These methods are advantageous due to their efficiency and ability to produce high yields of the target compound .
Análisis De Reacciones Químicas
Types of Reactions
1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyrimidine-2-carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazo[1,2-a]pyrimidine-2-carboxylic acid.
Reduction: 1-{Imidazo[1,2-a]pyrimidin-2-yl}ethanol.
Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Explored for its potential as an enzyme inhibitor, particularly targeting phosphodiesterases.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as asthma, chronic obstructive pulmonary disease (COPD), and various inflammatory conditions.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Comparación Con Compuestos Similares
Similar Compounds
4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: Another imidazo[1,2-a]pyrimidine derivative with potential as a phosphodiesterase inhibitor.
Imidazo[1,2-a]pyridine: A related scaffold with applications in medicinal chemistry and material science.
Uniqueness
1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block for the synthesis of various derivatives further enhances its value in scientific research and industrial applications .
Propiedades
IUPAC Name |
1-imidazo[1,2-a]pyrimidin-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-5-11-4-2-3-9-8(11)10-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBFQWRJVATVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN2C=CC=NC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2728855.png)




![({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate](/img/structure/B2728861.png)



![ethyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2728866.png)
![N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2728868.png)
![1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2728870.png)
![methyl 3-{phenyl[(phenylcarbamoyl)methyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2728871.png)
![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2728876.png)
